molecular formula C28H27ClN2O7 B15185990 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester CAS No. 121497-12-9

3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester

Cat. No.: B15185990
CAS No.: 121497-12-9
M. Wt: 539.0 g/mol
InChI Key: YNOHXMCFGACTGL-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and various other functional groups

Preparation Methods

The synthesis of 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a similar pyridine ring structure but differ in their substituents and functional groups, which can lead to different chemical properties and applications.

Properties

CAS No.

121497-12-9

Molecular Formula

C28H27ClN2O7

Molecular Weight

539.0 g/mol

IUPAC Name

dimethyl 4-[2-chloro-6-(4-methoxycarbonyl-2,5-dimethylfuran-3-yl)quinolin-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H27ClN2O7/c1-12-20(26(32)35-5)24(21(13(2)30-12)27(33)36-6)18-11-17-10-16(8-9-19(17)31-25(18)29)22-14(3)38-15(4)23(22)28(34)37-7/h8-11,24,30H,1-7H3

InChI Key

YNOHXMCFGACTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C3C=CC(=CC3=C2)C4=C(OC(=C4C(=O)OC)C)C)Cl)C(=O)OC

Origin of Product

United States

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